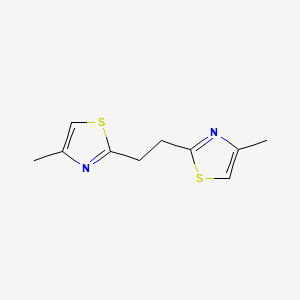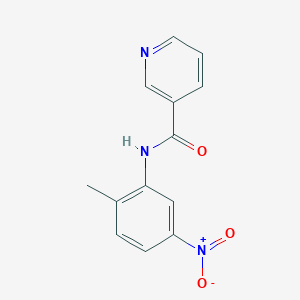![molecular formula C14H19N3O2 B5800309 N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CX-4945 and is a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival.
Mechanism of Action
The mechanism of action of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide involves the selective inhibition of CK2. CK2 is a kinase that phosphorylates many cellular proteins, including those involved in cell proliferation and survival. By inhibiting CK2, CX-4945 disrupts these cellular processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit potent anti-cancer activity in preclinical studies. In addition to its anti-cancer effects, CX-4945 has also been shown to have anti-inflammatory and anti-viral properties. It has been suggested that CX-4945 may be useful in the treatment of chronic inflammatory diseases and viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide is its selectivity for CK2. This allows for targeted inhibition of CK2 without affecting other kinases. However, one limitation of CX-4945 is its poor solubility, which can make it difficult to use in in vivo experiments.
Future Directions
There are several future directions for the research and development of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide. One potential application is in the treatment of cancer. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Another potential application is in the treatment of chronic inflammatory diseases and viral infections. Further research is needed to fully understand the potential therapeutic applications of CX-4945 and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide involves several steps. The first step involves the reaction of 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-aminopyridine to form the corresponding amide. The amide is then treated with N,N'-diisopropylethylamine and 1,1'-carbonyldiimidazole to form the final product, N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide.
Scientific Research Applications
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inhibiting CK2, which is overexpressed in many types of cancer. CX-4945 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, prostate, and pancreatic cancer cells.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-4-8-16-10-12)17-19-13(18)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDKKQEXYDIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-cyclohexylacetyl)oxy]pyridine-3-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)



![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)
![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)

![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)

![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)